Tarloxotinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

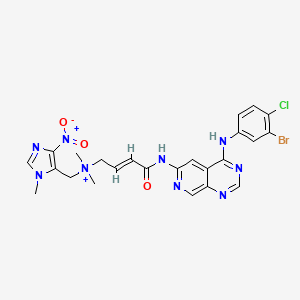

タルロキソチニブは、上皮成長因子受容体(EGFR)、ヒト上皮成長因子受容体2(HER2)、ヒト上皮成長因子受容体3(HER3)、およびヒト上皮成長因子受容体4(HER4)を含む、ErbB受容体チロシンキナーゼファミリーの活性を標的とし、阻害するために設計された、低酸素活性化プロドラッグです。 この化合物は、特に非小細胞肺癌や頭頸部扁平上皮癌などのさまざまな癌の治療において、低酸素腫瘍環境においてその活性型であるタルロキソチニブエフェクターを選択的に放出する能力のために重要です .

2. 製法

合成経路と反応条件: タルロキソチニブの合成は、コア構造の調製から始まり、その後、その低酸素活性化特性を付与する官能基を導入する、複数のステップが含まれます。主なステップは次のとおりです。

- ピリド[3,4-d]ピリミジンコアの形成。

- 芳香族環へのブロモおよびクロロ置換基の導入。

- 低酸素感受性部分を付加するためのカップリング反応。

工業的生産方法: タルロキソチニブの工業的生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。これには次のことが含まれます。

- 廃棄物を最小限に抑えるための高収率反応の使用。

- 反応効率を高めるための連続フロー化学の実施。

- 最終製品の純度と一貫性を確保するための厳密な精製プロセス .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tarloxotinib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its hypoxia-activated properties. The key steps include:

- Formation of the pyrido[3,4-d]pyrimidine core.

- Introduction of the bromo and chloro substituents on the aromatic ring.

- Coupling reactions to attach the hypoxia-sensitive moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

- Use of high-yield reactions to minimize waste.

- Implementation of continuous flow chemistry to enhance reaction efficiency.

- Rigorous purification processes to ensure the final product’s purity and consistency .

化学反応の分析

反応の種類: タルロキソチニブは、次のものを含む、いくつかの種類の化学反応を起こします。

還元: 低酸素条件下では、タルロキソチニブ中のニトロ基が還元され、活性なタルロキソチニブエフェクターが放出されます。

置換: タルロキソチニブ中の芳香族環は、求電子置換反応を起こすことができ、これはその合成に不可欠です。

一般的な試薬と条件:

還元: 一般的には、嫌気的条件下でジチオナイトナトリウムなどの還元剤を使用します。

置換: 塩化鉄(III)などの触媒の存在下で、臭素や塩素などの試薬を使用します。

主な生成物: タルロキソチニブの活性化の主要な生成物は、タルロキソチニブエフェクターであり、これはErbBキナーゼファミリーの強力な阻害剤です .

4. 科学研究の応用

タルロキソチニブは、特に次の分野において、科学研究において幅広い用途があります。

化学: 低酸素活性化プロドラッグとそのメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路や癌細胞増殖への影響が調査されています。

医学: EGFRおよびHER2遺伝子に突然変異がある癌の治療薬として研究されています。臨床試験では、腫瘍の増殖を抑制し、患者の転帰を改善する効果が示されています。

科学的研究の応用

Tarloxotinib has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a model compound to study hypoxia-activated prodrugs and their mechanisms.

Biology: Investigated for its effects on cell signaling pathways and cancer cell proliferation.

Medicine: Explored as a therapeutic agent for cancers with mutations in the EGFR and HER2 genes. Clinical trials have demonstrated its efficacy in reducing tumor growth and improving patient outcomes.

Industry: Potential applications in the development of targeted cancer therapies and personalized medicine

作用機序

タルロキソチニブは、独自の作用機序を通じてその効果を発揮します。

低酸素活性化: 低酸素腫瘍環境では、タルロキソチニブ中のニトロ基が還元され、活性なタルロキソチニブエフェクターが放出されます。

ErbBキナーゼの阻害: 活性型は、EGFR、HER2、HER3、およびHER4のATP結合部位に共有結合し、そのリン酸化とその後の活性化を阻害します。

細胞シグナル伝達の阻害: この阻害は、下流のシグナル伝達経路の阻害につながり、癌細胞増殖の抑制とアポトーシスの増加をもたらします

6. 類似化合物の比較

タルロキソチニブは、正常な組織を温存しながら腫瘍細胞を選択的に標的化することを可能にする、低酸素活性化メカニズムのために、類似の化合物の中でもユニークです。類似の化合物には次のものがあります。

アファチニブ: EGFRおよびHER2の不可逆的阻害剤ですが、低酸素活性化はありません。

オシメルチニブ: EGFR変異を標的とするが、同じ腫瘍選択的な活性化はありません。

ラパチニブ: EGFRとHER2を阻害しますが、より高い全身毒性と関連付けられています。

タルロキソチニブは、低酸素条件下でその活性型を選択的に放出できるため、これらの他の阻害剤とは異なり、特定の癌変異を持つ患者にとって、より安全で効果的な治療オプションとなる可能性があります .

類似化合物との比較

Tarloxotinib is unique among similar compounds due to its hypoxia-activated mechanism, which allows for selective targeting of tumor cells while sparing normal tissues. Similar compounds include:

Afatinib: An irreversible inhibitor of EGFR and HER2, but lacks hypoxia activation.

Osimertinib: Targets EGFR mutations but does not have the same tumor-selective activation.

Lapatinib: Inhibits EGFR and HER2 but is associated with higher systemic toxicity.

This compound’s ability to selectively release its active form in hypoxic conditions sets it apart from these other inhibitors, offering a potentially safer and more effective treatment option for patients with specific cancer mutations .

特性

CAS番号 |

1636938-13-0 |

|---|---|

分子式 |

C24H24BrClN9O3+ |

分子量 |

601.9 g/mol |

IUPAC名 |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |

InChI |

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |

InChIキー |

MUJMYVFVAWFUJL-SNAWJCMRSA-O |

SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

異性体SMILES |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

正規SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

Key on ui other cas no. |

1636938-13-0 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。